molecular formula C5H10N4O B8343386 4-Azidopiperidin-3-ol

4-Azidopiperidin-3-ol

Cat. No. B8343386
M. Wt: 142.16 g/mol
InChI Key: FCZKPEQZWDFLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141571B2

Procedure details

Compound 201B (44 mg, 0.18 mmol) was treated with a mixture of CH2Cl2 and TFA (1:1, 2 mL) for 30 min. The volatiles were removed under reduced pressure and the residue was azeotropically evaporated with heptane-CH2Cl2 three times to give a TFA salt of Compound 201C, which was used immediately in the next reaction without step further purification.
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3].[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19]>C(Cl)Cl>[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19].[N:1]([CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotropically evaporated with heptane-CH2Cl2 three times

Outcomes

Product
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07141571B2

Procedure details

Compound 201B (44 mg, 0.18 mmol) was treated with a mixture of CH2Cl2 and TFA (1:1, 2 mL) for 30 min. The volatiles were removed under reduced pressure and the residue was azeotropically evaporated with heptane-CH2Cl2 three times to give a TFA salt of Compound 201C, which was used immediately in the next reaction without step further purification.
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3].[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19]>C(Cl)Cl>[C:18]([OH:24])([C:20]([F:23])([F:22])[F:21])=[O:19].[N:1]([CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH:5]1[OH:17])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OC(C)(C)C)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotropically evaporated with heptane-CH2Cl2 three times

Outcomes

Product
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.